2-(4-methoxyphenyl)-1-methylpyrrolidine-2-carbonitrile
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Overview
Description
2-(4-Methoxyphenyl)-1-methylpyrrolidine-2-carbonitrile is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrrolidine ring, which is further substituted with a nitrile group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-methylpyrrolidine-2-carbonitrile typically involves the reaction of 4-methoxybenzaldehyde with a suitable nitrile source in the presence of a base. One common method is the condensation of 4-methoxybenzaldehyde with malononitrile, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of automated synthesis platforms can streamline the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-methylpyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxyphenyl derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: 2-(4-Hydroxyphenyl)-1-methylpyrrolidine-2-carbonitrile.
Reduction: 2-(4-Methoxyphenyl)-1-methylpyrrolidine-2-amine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-1-methylpyrrolidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-methylpyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzyme active sites or receptor binding pockets, modulating their activity. For instance, it may inhibit the activity of certain enzymes by mimicking the substrate or binding to the active site, thereby preventing the enzyme from catalyzing its natural reaction. The pathways involved often include signal transduction cascades and metabolic pathways that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-1-methylpyrrolidine-2-amine
- 2-(4-Hydroxyphenyl)-1-methylpyrrolidine-2-carbonitrile
- 2-(4-Methoxyphenyl)-1-methylpyrrolidine-2-carboxamide
Uniqueness
2-(4-Methoxyphenyl)-1-methylpyrrolidine-2-carbonitrile is unique due to the presence of both a methoxy group and a nitrile group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it a valuable subject for research and development in various fields.
Properties
CAS No. |
83314-48-1 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-methylpyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C13H16N2O/c1-15-9-3-8-13(15,10-14)11-4-6-12(16-2)7-5-11/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
UNAHDGVFECZDIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1(C#N)C2=CC=C(C=C2)OC |
Purity |
95 |
Origin of Product |
United States |
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